molecular formula C15H19NS B13184720 {[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine

{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine

Cat. No.: B13184720
M. Wt: 245.4 g/mol
InChI Key: GSAXDTOPJUDVRD-UHFFFAOYSA-N
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Description

{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine is an organic compound that belongs to the class of thiophene derivatives It features a thiophene ring substituted with a 4-methylphenyl group and a propan-2-ylamine group

Preparation Methods

The synthesis of {[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine typically involves a multi-step process. One common synthetic route starts with the preparation of (thiophen-2-yl)magnesium bromide, which is then reacted with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane. This intermediate is subsequently treated with phosphorus tribromide to form 1-(thiophen-2-yl)-2-bromopropane. Finally, the brominated intermediate is reacted with methylamine to produce this compound .

Chemical Reactions Analysis

{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of {[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine involves its interaction with neurotransmitter systems. It functions as a norepinephrine-dopamine reuptake inhibitor, which means it inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This action is similar to that of methamphetamine, although the compound is less potent. The molecular targets include norepinephrine and dopamine transporters, and the pathways involved are related to the modulation of neurotransmitter release and reuptake .

Comparison with Similar Compounds

{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine is structurally similar to several other compounds, including:

Properties

Molecular Formula

C15H19NS

Molecular Weight

245.4 g/mol

IUPAC Name

N-[[5-(4-methylphenyl)thiophen-2-yl]methyl]propan-2-amine

InChI

InChI=1S/C15H19NS/c1-11(2)16-10-14-8-9-15(17-14)13-6-4-12(3)5-7-13/h4-9,11,16H,10H2,1-3H3

InChI Key

GSAXDTOPJUDVRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(S2)CNC(C)C

Origin of Product

United States

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